N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride is a structurally complex small molecule characterized by a fused tetrahydrothieno-pyridine core substituted with a benzo[d]thiazole moiety and a 7-methoxybenzofuran-2-carboxamide group. The hydrochloride salt enhances its solubility and bioavailability. The benzo[d]thiazole and benzofuran moieties are critical for binding interactions, while the 6-methyl group on the tetrahydrothieno-pyridine core may influence steric and pharmacokinetic properties .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-7-methoxy-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2.ClH/c1-28-11-10-15-20(13-28)33-25(21(15)24-26-16-7-3-4-9-19(16)32-24)27-23(29)18-12-14-6-5-8-17(30-2)22(14)31-18;/h3-9,12H,10-11,13H2,1-2H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVYELNPGHUCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(O5)C(=CC=C6)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been shown to inhibit cox-1 and cox-2 enzymes, which play a crucial role in inflammation.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair (BER) pathway, which is essential for repairing DNA damage. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
APE1 is a key enzyme involved in the repair of DNA lesions. It cleaves abasic sites generated by DNA damage and is implicated in various cellular processes, including gene expression regulation and DNA damage response. Inhibition of APE1 has been proposed as a strategy to enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by these drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been studied through various analogs. The presence of the benzo[d]thiazole moiety is critical for its interaction with APE1. Modifications to the benzothiazole structure can significantly affect potency and selectivity against APE1 .
Table 1: Summary of Structure-Activity Relationships
| Compound | Structure | APE1 Inhibition (µM) | Notes |
|---|---|---|---|
| Compound 1 | N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl)acetamide | 5.0 | Potent APE1 inhibitor |
| Compound 2 | N-(3-(benzo[d]thiazol-2-yl)-6-methyl)acetamide | 8.0 | Moderate activity |
| Compound 3 | N-(3-(benzo[d]thiazol-2-yl)-6-methyl)carboxamide | 10.0 | Reduced potency |
Biological Evaluation
In vitro studies have demonstrated that this compound exhibits low micromolar activity against purified APE1. Furthermore, it enhances the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide in cancer cell lines like HeLa and SF767 .
Case Studies
Several studies have highlighted the compound's efficacy in enhancing the effects of chemotherapy:
- Study on HeLa Cells : This study evaluated the compound's ability to potentiate MMS-induced cytotoxicity. The results indicated that treatment with the compound led to an increase in abasic sites within the DNA of HeLa cells, suggesting effective inhibition of APE1 activity .
- In Vivo Studies : Animal models have shown that administration of N-(3-(benzo[d]thiazol-2-yl)-6-methyl) compounds leads to significant tumor growth inhibition when combined with standard chemotherapeutics. The pharmacokinetics revealed favorable exposure levels in plasma and brain tissue following intraperitoneal dosing .
Scientific Research Applications
Structural Characteristics
The compound possesses a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 512.04 g/mol. The presence of the benzothiazole moiety is particularly noteworthy as it is associated with various medicinal properties.
Anticancer Activity
One of the most significant applications of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride is its potential anticancer activity. Research indicates that this compound exhibits inhibitory effects on apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair processes in cancer cells.
Case Study :
- In Vitro Studies : A study demonstrated that this compound enhanced the cytotoxicity of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in various cancer cell lines, including HeLa cells. This suggests that APE1 inhibition may increase the sensitivity of cancer cells to chemotherapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains and fungi. Preliminary studies indicate promising results in inhibiting microbial growth, making it a candidate for further development as an antimicrobial agent.
Table 1: Summary of Biological Activity
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits APE1; enhances cytotoxicity with MMS/TMZ |
| Antimicrobial | Active against selected bacterial strains; further studies required |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to specific substituents on the benzothiazole and tetrahydrothieno components can significantly influence its efficacy.
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Ethyl Group Variation | Alters APE1 inhibition potency |
| Substituent on Benzothiazole | Impacts cytotoxicity enhancement |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with APE1 Inhibitory Activity
The compound shares structural homology with APE1 inhibitors reported in , particularly N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3). Key comparisons include:
The 7-methoxybenzofuran-2-carboxamide moiety likely enhances target affinity due to increased π-π stacking and hydrogen-bonding interactions compared to the simpler acetamide group in Compound 3 .
Benzo[d]thiazole Carboxamide Derivatives
describes N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives (e.g., 4g, 4h, 4i), which share the benzothiazole-carboxamide motif but lack the tetrahydrothieno-pyridine core. Key differences:
The tetrahydrothieno-pyridine core in the target compound likely provides conformational rigidity and improved binding to enzymatic targets like APE1, whereas the 4-oxo-thiazolidine derivatives in may prioritize solubility and synthetic accessibility .
Thiazolo-Pyrimidine and Imidazo-Pyridine Analogues
and describe compounds with distinct cores but overlapping functional groups:
- Thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b): Feature cyano and methylfuranyl groups but lack the benzothiazole-carboxamide motif. Their synthesis involves condensation with aromatic aldehydes, differing from the target compound’s likely multi-step assembly .
- Tetrahydroimidazo[1,2-a]pyridine (2d): Shares a fused bicyclic core but incorporates nitro and cyano substituents.
Therapeutic Implications and Mechanistic Insights
establishes that elevated APE1 activity in gliomas correlates with therapeutic resistance, underscoring the relevance of APE1 inhibitors like the target compound. Compared to Compound 3 in , the target compound’s 7-methoxybenzofuran group may enhance blood-brain barrier penetration, critical for treating CNS malignancies .
Q & A
Q. How can researchers optimize the synthetic yield of this compound given its complex heterocyclic structure?
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions, particularly the methoxy group (δ 3.8–4.0 ppm) and tetrahydrothienopyridine protons (δ 1.5–3.0 ppm) .
- LC-MS/HPLC: Validate molecular weight (e.g., 393–450 g/mol range for similar compounds) and purity (>95%) .
- IR Spectroscopy: Identify carbonyl stretches (~1650–1700 cm⁻¹) and benzothiazole C=N bonds (~1600 cm⁻¹) .
Q. How does the compound’s solubility profile impact formulation for in vitro assays?
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., demethylated or hydrolyzed derivatives) that may explain efficacy gaps .
- Pharmacokinetic Modeling: Correlate plasma exposure (AUC) with target engagement using radiolabeled analogs, as shown in A2A receptor antagonist studies .
- Dose Optimization: Adjust dosing regimens based on half-life data (e.g., q.d. vs. b.i.d. administration) .
Q. What strategies mitigate unexpected byproducts during the final coupling step of the synthesis?
Methodological Answer:
- Byproduct Analysis: Use high-resolution MS/MS to identify impurities (e.g., incomplete deprotection of methoxy groups or thiophene oxidation) .
- Reaction Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry/reactivity .
- Case Study: In benzoxazole syntheses, reducing temperature (0°C vs. RT) minimized side reactions from nitro-group reduction .
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
Methodological Answer:
- Dynamic Effects: Consider conformational flexibility in solution (e.g., tetrahydrothienopyridine ring puckering) causing NMR signal splitting, resolved via variable-temperature NMR .
- Crystallography Validation: Compare solid-state (X-ray) and solution (NMR) structures to identify tautomeric or protonation-state differences .
- Theoretical Modeling: Use DFT calculations to predict energetically favorable conformers and align with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
